molecular formula C12H18BrNO B1487308 4-(1-Methylpiperidin-4-yl)phenol hydrobromide CAS No. 855626-98-1

4-(1-Methylpiperidin-4-yl)phenol hydrobromide

Cat. No. B1487308
M. Wt: 272.18 g/mol
InChI Key: NOYZBLZEXDIHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylpiperidin-4-yl)phenol hydrobromide is an organic compound with the chemical formula C₁₀H₁₆BrNO. It is a white to off-white crystalline powder with a melting point of 162-164°C and a boiling point of 219-220°C. 4-(1-Methylpiperidin-4-yl)phenol hydrobromide is soluble in water, ethanol and acetone. It is used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Catechol Oxidase Models

Compounds structurally related to "4-(1-Methylpiperidin-4-yl)phenol hydrobromide" have been studied as models for the active sites of type 3 copper proteins, which are significant for understanding the enzymatic processes like catechol oxidase activity. These models help in elucidating the role of the thioether group near the metal site in enhancing catecholase activity, providing insights into the mimicry of enzymatic functions (Merkel et al., 2005).

DNA Repair Inhibition

Derivatives of compounds similar to "4-(1-Methylpiperidin-4-yl)phenol hydrobromide" have been used as inhibitors of the ERCC1-XPF heterodimer, a crucial enzyme in DNA repair pathways. These inhibitors have shown potential in enhancing the cytotoxicity of platinum-based drugs and cyclophosphamide in cancer cells, suggesting a therapeutic strategy for targeting DNA repair mechanisms in tumor cells (Elmenoufy et al., 2019).

Histone Deacetylase Inhibition

Compounds containing the "4-(1-Methylpiperidin-4-yl)phenol" moiety have been evaluated as inhibitors of histone deacetylases (HDACs), with implications in cancer treatment and other disorders. These inhibitors work by regulating gene expression through the modification of chromatin structure, offering a novel approach for therapeutic interventions in oncology and neurodegenerative diseases (Thaler et al., 2010).

NMDA Receptor Antagonism

The structural framework of "4-(1-Methylpiperidin-4-yl)phenol" analogs has been utilized in the design of NMDA receptor antagonists. These compounds have been explored for their potential in treating neurological conditions by modulating the excitatory neurotransmitter systems, particularly focusing on the NR2B subtype-selective antagonism, which is relevant for addressing neurodegenerative diseases and conditions related to glutamate toxicity (Butler et al., 1998).

properties

IUPAC Name

4-(1-methylpiperidin-4-yl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.BrH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYZBLZEXDIHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylpiperidin-4-yl)phenol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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